

Setmelanotide in Genetic Obesity: A Comparative Analysis of Placebo-Controlled Studies

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Compound of Interest

Compound Name: *Setmelanotide*

Cat. No.: *B515575*

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Setmelanotide, a first-in-class melanocortin-4 receptor (MC4R) agonist, has emerged as a targeted therapy for chronic weight management in individuals with specific rare genetic disorders of obesity.[1][2] Clinical investigations have demonstrated its efficacy in promoting weight loss and reducing hunger in patients with obesity due to pro-opiomelanocortin (POMC), proprotein convertase subtilisin/kexin type 1 (PCSK1), or leptin receptor (LEPR) deficiencies, as well as in patients with Bardet-Biedl syndrome (BBS).[1][3][4] This guide provides a comprehensive comparison of the performance of **setmelanotide** versus placebo, supported by data from pivotal clinical trials.

Efficacy of Setmelanotide in Genetic Obesity

Pivotal Phase 3 trials have evaluated the efficacy of **setmelanotide** in patients with POMC deficiency, LEPR deficiency, and Bardet-Biedl syndrome. These studies have consistently shown clinically meaningful and statistically significant reductions in body weight and hunger scores compared to baseline and, where applicable, placebo.

Table 1: Efficacy of Setmelanotide in Patients with POMC or LEPR Deficiency (Phase 3 Trials)

Endpoint	POMC Deficiency (n=10)	LEPR Deficiency (n=11)
Primary Endpoint		
Patients with $\geq 10\%$ Weight Loss at ~1 Year	80% (8 of 10)[4][5][6][7]	45% (5 of 11)[4][5][6][7]
Key Secondary Endpoints		
Mean % Change in Body Weight at ~1 Year	-25.4%	-12.5%[8]
Mean % Change in "Most Hunger" Score at ~1 Year	-27.1% (n=7)[5][6][7]	-43.7% (n=7)[5][6][7][8]
Patients with $\geq 25\%$ Improvement in Hunger Score	50%	72.7% (8 of 11)[8]

Data presented as observed at approximately 52 weeks of treatment. "Most Hunger" score assessed on an 11-point Likert-type scale in patients aged 12 years and older.[5][9]

Table 2: Efficacy of Setmelanotide in Patients with Bardet-Biedl Syndrome (Phase 3 Trial)

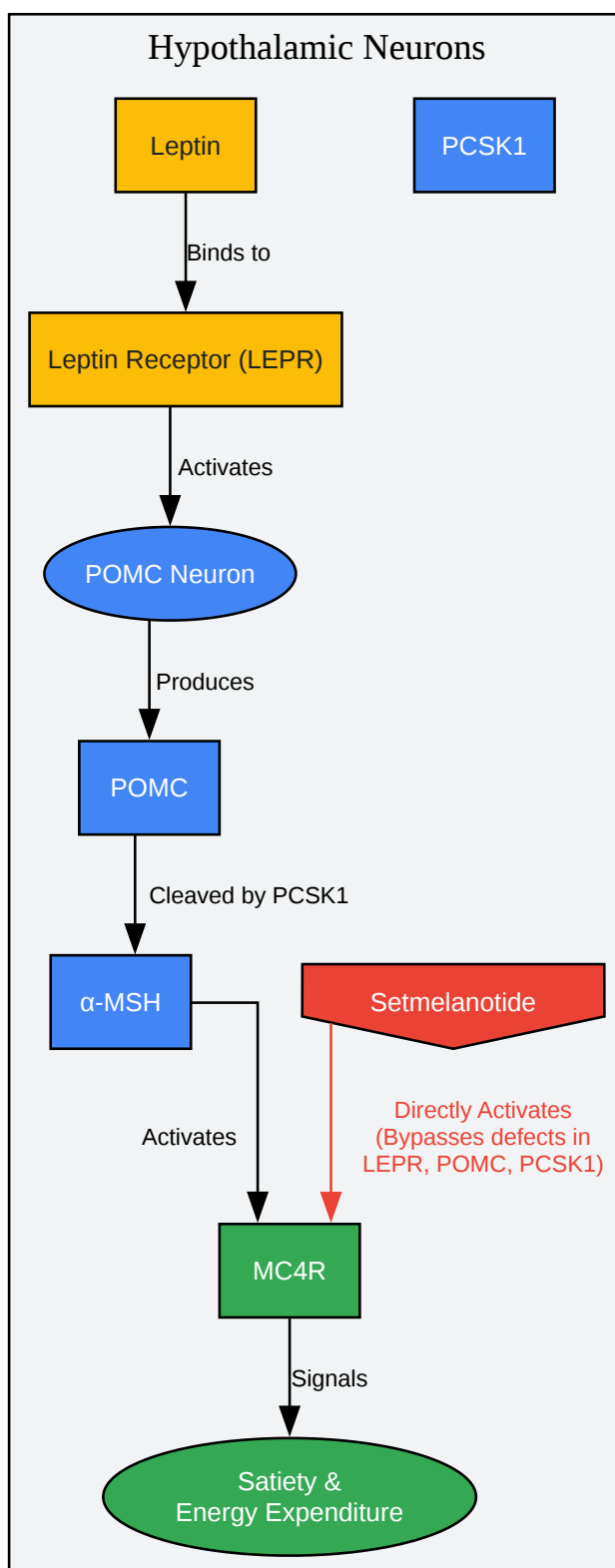
Endpoint	Setmelanotide (n=31 evaluable patients)
Primary Endpoint	
Patients with $\geq 10\%$ Weight Loss at ~52 Weeks	35.5% (11 of 31)
Key Secondary Endpoints	
Mean % Reduction in Body Weight from Baseline	-6.2%
Mean % Reduction in "Most Hunger" Score from Baseline	-30.8%
Patients with $\geq 25\%$ Reduction in "Most Hunger" Score	60.2%

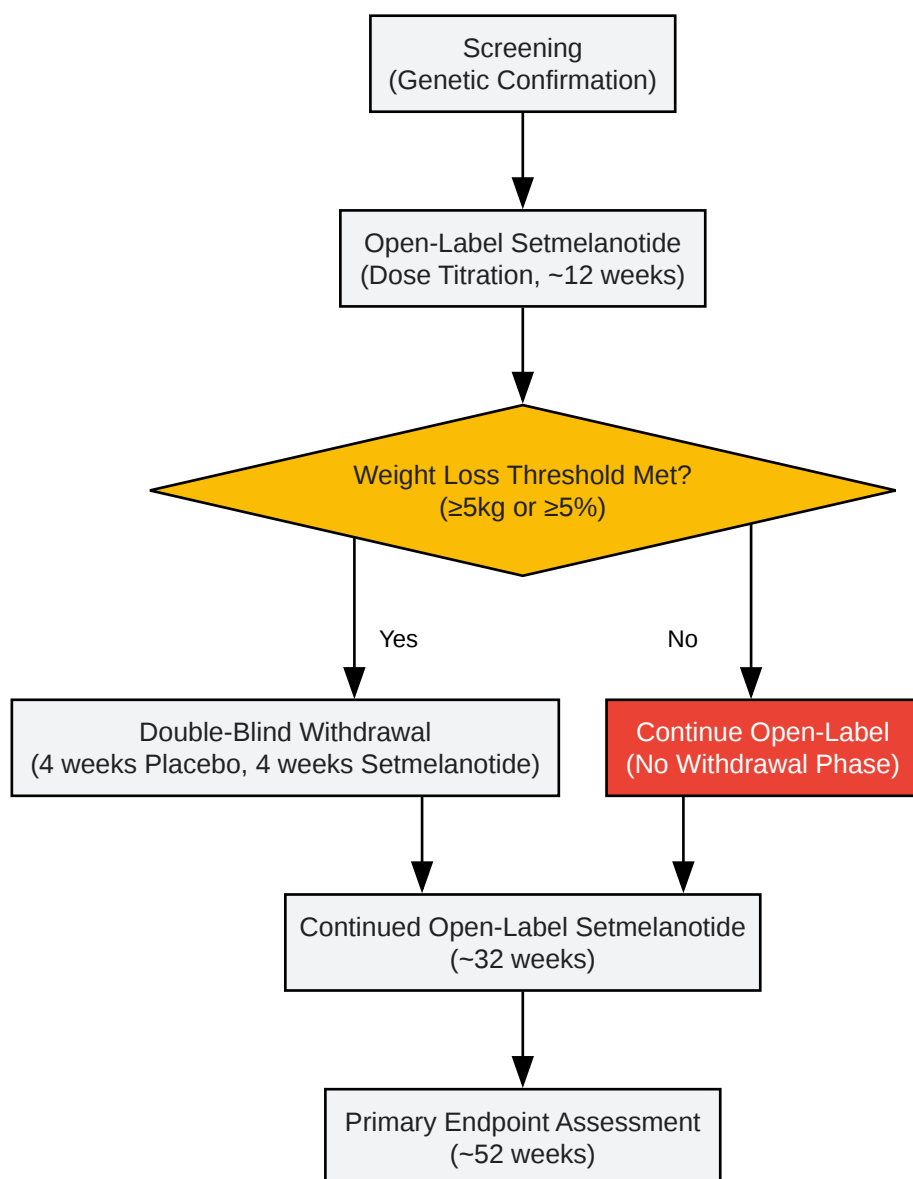
Safety and Tolerability

Across clinical trials, **setmelanotide** has been generally well-tolerated.^[7] The most common adverse events reported were injection site reactions, hyperpigmentation, and nausea.^[6] In the pivotal trials for POMC and LEPR deficiencies, all participants experienced injection site reactions, and hyperpigmentation was also a frequent finding.^[6] No serious treatment-related adverse events were reported in these trials.^[6]

Mechanism of Action: The MC4R Pathway

Setmelanotide functions as an agonist for the melanocortin-4 receptor (MC4R), a key component of the leptin-melanocortin pathway which regulates energy homeostasis and appetite.^{[6][10]} In certain genetic obesities, mutations in genes such as POMC, PCSK1, and LEPR disrupt this pathway, leading to impaired signaling and consequently, hyperphagia and severe obesity.^[11] **Setmelanotide** bypasses these upstream defects by directly activating the MC4R, thereby restoring downstream signaling to reduce hunger and promote weight loss.^[1]





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